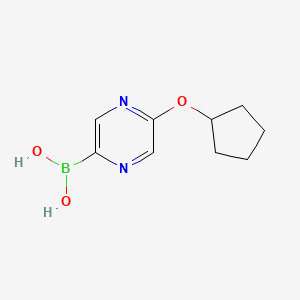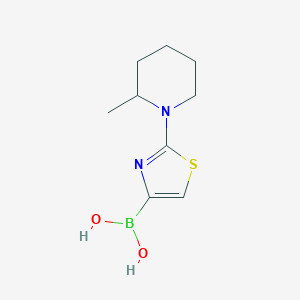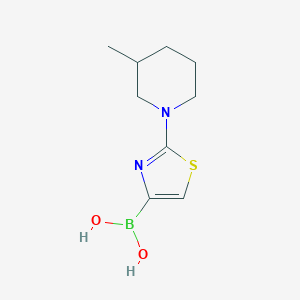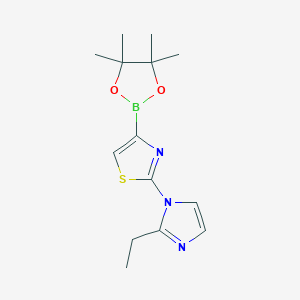
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester (2-EBP) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications, including biochemical and physiological effects. 2-EBP is a useful tool for researchers and scientists due to its ability to be synthesized in a relatively simple and cost-effective manner.
Scientific Research Applications
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a tool to study the structure and function of proteins and other biomolecules. It is also used to study enzyme kinetics, drug-receptor interactions, and the effects of drugs on biological systems. In addition, it is used to study the effects of environmental stressors on biological systems.
Mechanism of Action
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has a number of mechanisms of action. It binds to the active site of enzymes, leading to the inhibition of their activity. It also binds to receptors on the surface of cells, leading to the activation of intracellular signaling pathways. Additionally, it binds to DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of drugs. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, leading to an increase in the absorption of glucose. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, leading to an increase in the absorption of fatty acids.
Advantages and Limitations for Lab Experiments
The use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in lab experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications, making it a useful tool for researchers. However, it also has some limitations. It is not stable in aqueous solutions and must be stored in an organic solvent. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is to further explore its use as a tool to study the structure and function of proteins and other biomolecules. Additionally, it could be used to study the effects of environmental stressors on biological systems. Furthermore, it could be used to study the effects of drugs on biological systems. Finally, it could be used to study the mechanisms of drug-receptor interactions.
Synthesis Methods
The synthesis of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is a relatively simple process that can be completed in a few steps. First, the starting material, 2-ethylimidazole-4-boronic acid (2-EBA), is reacted with thiazole-4-boronic acid in the presence of a base such as sodium hydroxide. The reaction is then quenched with a solution of pinacol ester. The resulting product is then purified by recrystallization from an organic solvent such as methanol.
properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2S/c1-6-11-16-7-8-18(11)12-17-10(9-21-12)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZKVDIKGZLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
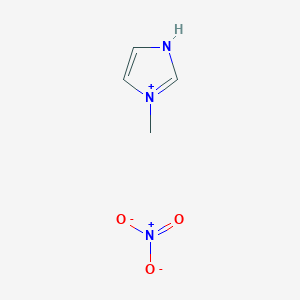

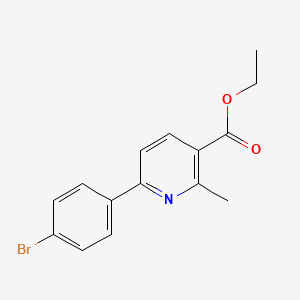



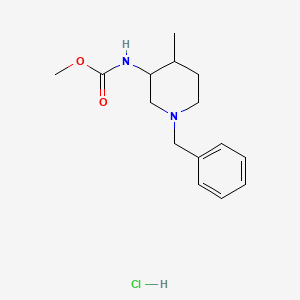
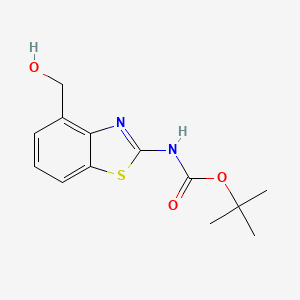
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
